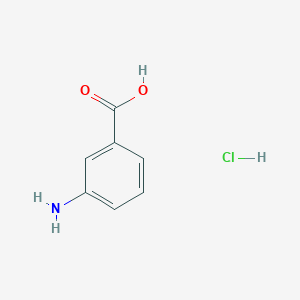

3-Aminobenzoic acid hydrochloride

説明

Contextualization within Aminobenzoic Acid Chemistry

Aminobenzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with both an amino group (-NH₂) and a carboxylic acid group (-COOH). hmdb.ca The relative positioning of these two functional groups—ortho, meta, or para—gives rise to three distinct isomers, each with unique chemical properties and applications. 3-Aminobenzoic acid, also known as meta-aminobenzoic acid (MABA), is the isomer where the amino and carboxylic acid groups are separated by one carbon atom on the benzene ring. wikipedia.org

The hydrochloride salt form, 3-aminobenzoic acid hydrochloride, is created by treating 3-aminobenzoic acid with hydrochloric acid. This process protonates the amino group, forming an ammonium (B1175870) salt, which enhances the compound's stability and solubility in certain solvents. This salt is a white to faint brown crystalline powder. sigmaaldrich.com

The structural arrangement of 3-aminobenzoic acid influences its electronic properties. The amino group is electron-donating, while the carboxylic acid group is electron-withdrawing. In the meta position, the resonance effect is not transmitted, leading to different reactivity and acidity compared to its ortho and para isomers. quora.com For instance, 4-Aminobenzoic acid (para-aminobenzoic acid or PABA) and its derivatives are widely known for their biological roles, such as being a component in the synthesis of folate and its use in sunscreens due to its ability to absorb UVB radiation. wikipedia.orgchemicalbook.comnih.gov In contrast, the unique substitution pattern of 3-aminobenzoic acid and its hydrochloride salt makes it a valuable intermediate in the synthesis of various dyes and complex organic molecules. wikipedia.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈ClNO₂ | sigmaaldrich.com |

| Molecular Weight | 173.60 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White to faint brown powder or crystals | sigmaaldrich.com |

| Melting Point | ~260-280 °C (decomposes) | sigmaaldrich.com |

| CAS Number | 15151-51-6 | sigmaaldrich.com |

Academic Significance and Current Research Trajectories

The academic significance of this compound lies primarily in its role as a versatile precursor in organic synthesis. Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for a variety of chemical transformations, making it an essential building block for more complex molecules.

In Polymer Chemistry:

One of the prominent research trajectories for 3-aminobenzoic acid involves its use in the synthesis of novel polymers. Through electrochemical oxidation, 3-aminobenzoic acid can be polymerized to form poly(3-aminobenzoic acid) (P3ABA). researchgate.net This conductive polymer exhibits interesting properties, such as nanofibrillar structures, and has been investigated for its electrocatalytic applications. For example, composites of P3ABA with cobalt zeolitic structures have shown activity in the hydrogen evolution reaction, a critical process in water splitting for hydrogen fuel production.

In Drug Discovery and Medicinal Chemistry:

Derivatives of aminobenzoic acids have been extensively studied for their potential therapeutic applications. nih.govresearchgate.net While much of the focus has been on the para-isomer (PABA), derivatives of 3-aminobenzoic acid are also being explored. Research has shown that compounds derived from aminobenzoic acids can exhibit a range of biological activities, including antioxidant and enzyme inhibitory effects. For instance, certain derivatives have been evaluated for their ability to inhibit cholinesterase enzymes, which is a key target in the research for treatments of neurodegenerative diseases like Alzheimer's. researchgate.net The structural backbone of 3-aminobenzoic acid provides a scaffold that can be chemically modified to create libraries of compounds for screening in drug discovery programs. nih.gov

In Organic Synthesis and Materials Science:

This compound is a key intermediate in the synthesis of various organic compounds, including dyes. wikipedia.org Its ability to undergo electrophilic aromatic substitution reactions makes it a valuable starting material for introducing functional groups onto the benzene ring. Furthermore, its derivatives are being investigated for applications in materials science. For example, its zwitterionic oligomers formed on screen-printed electrodes are utilized in the development of electrochemical sensors for detecting novel psychoactive substances.

Current research continues to explore new synthetic methodologies and applications for this compound and its derivatives. The focus remains on leveraging its unique chemical structure to create novel materials and molecules with tailored properties for a wide range of scientific and technological advancements.

| Area of Research | Specific Application | Key Findings | Source |

|---|---|---|---|

| Polymer Chemistry | Synthesis of Poly(3-aminobenzoic acid) (P3ABA) | Electrochemical oxidation yields a conductive polymer with nanofibrillar morphology. | researchgate.net |

| Electrocatalysis | PABA/cobalt zeolitic composites | Demonstrates activity for the hydrogen evolution reaction (HER). | |

| Medicinal Chemistry | Enzyme Inhibition | Derivatives show potential as cholinesterase inhibitors for neurodegenerative disease research. | researchgate.net |

| Sensors | Electrochemical Detection | Zwitterionic oligomers used on electrodes for enhanced selectivity in detecting novel psychoactive substances. | |

| Organic Synthesis | Intermediate for Dyes | Utilized in the synthesis of various dyes through electrophilic aromatic substitution. | wikipedia.org |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

3-aminobenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTMMENRLMBXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164800 | |

| Record name | 3-Aminobenzoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15151-51-6 | |

| Record name | Benzoic acid, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15151-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzoic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015151516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Aminobenzoic Acid and Its Hydrochloride

Advanced Synthetic Routes and Optimization

The synthesis of 3-aminobenzoic acid can be achieved through various pathways, starting from different precursor compounds. Modern synthetic chemistry emphasizes not only high yield and purity but also the development of environmentally benign processes.

Synthesis from Precursor Compounds

A common laboratory and industrial method for synthesizing amino-substituted benzoic acids involves the reduction of a corresponding nitro-substituted precursor. For instance, 3-methyl-4-nitrobenzoic acid can be reduced using reagents like reduced iron powder in the presence of a proton acid to yield 3-methyl-4-aminobenzoic acid with high purity and yields reported up to 90.1%. google.com

Another established route starts with the nitration of a suitable benzoic acid derivative. For example, 4-(2-acetaminoethyl)-benzoic acid can be nitrated to form 4-(2-acetaminoethyl)-3-nitro-benzoic acid. prepchem.com Subsequent catalytic hydrogenation of the nitro group yields 4-(2-acetaminoethyl)-3-aminobenzoic acid. prepchem.com This multi-step process demonstrates the conversion of a substituted benzoic acid into its 3-amino derivative.

The following table summarizes various synthetic routes from different precursors.

| Precursor Compound | Key Reagents/Catalysts | Product | Reported Yield |

| 3-Nitrobenzaldehyde (B41214) | Carbonaceous bio-based material (NORIT GAC 12-40), Subcritical Water (300°C, 90 bar) | 3-Aminobenzoic acid | 59% mdpi.com |

| 4-(2-Acetaminoethyl)-benzoic acid | Nitrating acid, then Catalytic Hydrogenation | 4-(2-Acetaminoethyl)-3-aminobenzoic acid | Not specified prepchem.com |

| 3-Methyl-4-nitrobenzoic acid | Reduced iron powder, Proton acid (e.g., HCl, Acetic Acid) | 3-Methyl-4-aminobenzoic acid | Up to 90.1% google.com |

Green and Sustainable Synthesis Approaches

In recent years, significant effort has been directed towards developing greener and more sustainable methods for chemical synthesis, aiming to reduce the use of hazardous materials and minimize environmental impact. spectrochem.in

A notable green approach for producing 3-aminobenzoic acid involves a one-pot reaction from 3-nitrobenzaldehyde in subcritical water. mdpi.com This method utilizes a carbonaceous bio-based material, NORIT GAC 12-40, as a catalyst. mdpi.com The process is remarkable as it achieves both the reduction of the nitro group and the oxidation of the aldehyde group in a single step without the need for added metals or hydrogen gas. mdpi.com Operating at 300°C and 90 bar, this method provides a 59% yield of 3-aminobenzoic acid, showcasing a sustainable alternative to traditional routes. mdpi.com

Furthermore, the field of biotechnology offers promising avenues for the sustainable production of aminobenzoic acids. mdpi.com These methods leverage microbial metabolic pathways to synthesize aromatic compounds from renewable feedstocks like glucose. The biosynthesis pathway typically involves intermediates such as shikimate and chorismate. mdpi.com While the focus has often been on para-aminobenzoic acid (PABA) and ortho-aminobenzoic acid (anthranilate), engineering microbial strains for the specific production of 3-aminobenzoic acid represents a frontier in green chemistry. mdpi.com

Derivatization Strategies and Functional Group Transformations

The bifunctional nature of 3-aminobenzoic acid, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, makes it a versatile building block for creating a diverse array of derivatives.

Formation of Esters and Amides

Esters of aminobenzoic acid are commonly prepared through transesterification. google.com This process involves reacting an alkyl aminobenzoate, such as methyl aminobenzoate, with a different alcohol in the presence of a suitable transesterification catalyst. google.com To drive the equilibrium towards the desired product, an auxiliary alcohol with a lower boiling point may be introduced to facilitate the removal of the alcohol byproduct. google.com Another method involves reacting the acid with an alcohol in the presence of an acid catalyst.

Amides are synthesized by reacting the amino group of 3-aminobenzoic acid with carboxylic acids or their derivatives. A direct amidation can be achieved by reacting the aminobenzoic acid with a carboxylic acid using coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.govnih.gov Alternatively, the reaction can proceed by converting the carboxylic acid to a more reactive species, such as an acyl halide. For example, N-(N-acylaminoacyl)aminobenzoic acids are prepared by reacting a mixed anhydride (B1165640) of an N-acylamino acid with the aminobenzoic acid, a reaction that can be catalyzed by a strong acid. google.com One-step methods have also been developed, for instance, coupling Fmoc-protected amino acids with diaminobenzoic acid using HATU as a coupling agent to give high yields. acs.org

Synthesis of Schiff Bases

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.org The amino group of 3-aminobenzoic acid readily reacts with various carbonyl compounds to form the corresponding Schiff base derivatives. nih.govresearchgate.net

The synthesis is often carried out by stirring the aminobenzoic acid and the aldehyde (e.g., 3-formylacetylacetone (B1258551) or substituted benzaldehydes) in a solvent like methanol (B129727) or toluene (B28343) at room temperature or with heating. nih.govmdpi.com The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal intermediate, which then dehydrates to yield the imine, or Schiff base. wikipedia.org These reactions have been reported with yields ranging from 54% to 81%. nih.govresearchgate.net

Acylation and Alkylation Reactions

Acylation of the aromatic ring in aminobenzoic acid derivatives can be achieved through the Friedel-Crafts acylation reaction. nih.gov This powerful method introduces an acyl group (R-C=O) onto the benzene (B151609) ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov However, the strong deactivating effect of the amino group (or its protonated form under acidic conditions) complicates direct Friedel-Crafts reactions on the aminobenzoic acid ring itself. libretexts.org More commonly, acylation occurs at the amino group, forming an amide, as described previously. google.com

Alkylation of the aromatic ring via the Friedel-Crafts reaction is also challenging for aminobenzoic acids. The amino group is a strong activating group, but its lone pair of electrons readily reacts with the Lewis acid catalyst (e.g., AlCl₃). libretexts.org This forms a complex that places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards further electrophilic substitution, effectively halting the reaction. libretexts.org Therefore, direct Friedel-Crafts alkylation of the 3-aminobenzoic acid ring is generally not a viable synthetic route. Alkylation is more readily achieved at the nitrogen atom.

The following table summarizes the primary derivatization strategies for 3-aminobenzoic acid.

| Reaction Type | Reagents & Conditions | Resulting Derivative |

| Esterification | Alcohol, Transesterification catalyst | 3-Aminobenzoate ester google.com |

| Amidation | Carboxylic acid, Coupling agent (e.g., HATU, DMT/NMM/TsO⁻) OR Acyl halide | N-Acyl-3-aminobenzoic acid nih.govgoogle.comacs.org |

| Schiff Base Formation | Aldehyde or Ketone, Solvent (e.g., Methanol) | N-(Aryl/alkylidene)-3-aminobenzoic acid nih.govresearchgate.net |

| Acylation (at Nitrogen) | Acyl halide or anhydride, Base (e.g., Pyridine) | N-Acyl-3-aminobenzoic acid (Amide) researchgate.net |

| Alkylation (at Nitrogen) | Alkyl halide | N-Alkyl-3-aminobenzoic acid |

Mannich Reaction Derivatives

The Mannich reaction is a three-component organic reaction involving the aminoalkylation of an acidic proton located on a carbonyl compound. wikipedia.org It is a cornerstone for the synthesis of nitrogen-containing compounds. researchgate.netnih.gov The reaction classically involves the condensation of a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine, resulting in a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgnih.govresearchgate.net

Diazonium Salt Intermediates in Organic Synthesis

The conversion of primary aromatic amines into diazonium salts is a fundamental transformation in organic synthesis, and 3-aminobenzoic acid is a ready substrate for this process, known as diazotization. lkouniv.ac.in The reaction is typically carried out by treating an acidic solution of 3-aminobenzoic acid with sodium nitrite (B80452) at low temperatures (0–5 °C) to generate nitrous acid in situ. lkouniv.ac.inquestjournals.org The resulting 3-carboxybenzenediazonium salt is a highly versatile intermediate. scirp.orgresearchgate.netnih.gov

These diazonium salts are subject to a wide range of subsequent reactions, often categorized as Sandmeyer or Gattermann reactions, where the diazonio group (-N₂⁺) is replaced by various nucleophiles. lkouniv.ac.in For instance, treatment with cuprous halides (CuCl, CuBr) allows for the introduction of chloro and bromo substituents onto the aromatic ring. lkouniv.ac.in Similarly, reaction with fluoroboric acid (HBF₄) followed by heating yields the corresponding aryl fluoride (B91410) via the Balz-Schiemann reaction. lkouniv.ac.in The diazo group can also be replaced by a hydroxyl group through simple heating in aqueous acid, providing a route to phenolic compounds. scirp.orgscirp.org The utility of these reactions allows for the synthesis of a diverse array of substituted benzoic acids from a common 3-aminobenzoic acid precursor.

A notable example involves the coupling reaction of the diazonium salt of p-aminobenzoic acid with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base such as sodium acetate. questjournals.org This proceeds via a nucleophilic attack of the active methylene group on the diazonium salt to form substituted arylazo compounds. questjournals.org

Table 1: Selected Reactions of Aminobenzoic Acid Diazonium Salts

| Starting Amine | Reagents | Key Intermediate | Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| p-Aminobenzoic Acid | 1. NaNO₂, H₂SO₄ (aq), 0°C 2. CuCN, KCN, 60-100°C 3. H₂SO₄ (aq), reflux | 4-Cyanobenzoic acid | Terephthalic acid | Sandmeyer Cyanation & Hydrolysis | scirp.orgresearchgate.net |

| o-Aminobenzoic Acid | 1. NaNO₂, H₂SO₄ (aq) 2. Heat (reflux) | Diazonium salt | Salicylic (B10762653) acid | Hydroxylation | scirp.orgscirp.org |

| p-Aminobenzoic Acid | 1. NaNO₂, HCl, 0°C 2. Malononitrile, NaOAc, EtOH | Diazonium salt | 4-[(N'-Dicyano methylene) hydrazino] benzoic acid | Azo Coupling | questjournals.org |

Polymerization and Oligomerization Studies

3-Aminobenzoic acid can be polymerized through several methods to produce poly(3-aminobenzoic acid), a conducting polymer with properties that are of interest for various applications.

Electrochemical Polymerization Mechanisms

Electrochemical polymerization is a common method for synthesizing poly(3-aminobenzoic acid) (P3ABA) films directly onto an electrode surface. mdpi.com The process is initiated by the oxidation of the 3-aminobenzoic acid monomer at the electrode, forming a radical cation. This reactive species can then couple with another radical cation or a neutral monomer, leading to the formation of dimers and oligomers. mdpi.com Continued oxidation and coupling reactions result in the growth of the polymer chain on the electrode.

The polymerization is typically carried out by cyclic voltammetry, repeatedly scanning the potential in a solution containing the monomer. mdpi.com The mechanism is analogous to that of other aniline (B41778) derivatives. mdpi.com The properties and morphology of the resulting polymer film, such as its adherence and porosity, can be influenced by the reaction medium, including the solvent and supporting electrolyte used. rsc.org For example, using a non-aqueous solution of tetra-n-butylammonium fluoride in ethylene (B1197577) glycol has been shown to be an effective medium for the electropolymerization of a related monomer, 3-aminophenylboronic acid, where the ethylene glycol serves as both the solvent and an in situ proton source. rsc.org

Chemical Oxidation Polymerization

Chemical oxidation is another effective route to synthesize P3ABA. This method involves the use of a chemical oxidizing agent, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), in an acidic medium like hydrochloric acid (HCl). mdpi.comresearchgate.netresearchgate.net The oxidant initiates the polymerization by oxidizing the monomer to a radical cation, similar to the electrochemical method. mdpi.com The reaction proceeds via a radical mechanism, leading to the formation of the polymer. mdpi.com

The yield and properties of the polymer can be affected by reaction conditions. For instance, in the polymerization of 3-aminobenzoic acid in 1M HCl with ammonium persulfate, a yield of 8.7% was reported. researchgate.net The presence of certain metal ions, such as Cu(II), can influence the reaction, increasing the polymer yield to 15.3% in the case of P3ABA. researchgate.net These metal ions may act as catalysts or additional oxidizers in the polymerization process. researchgate.net

Table 2: Yields from Chemical Oxidation Polymerization of Aminobenzoic Acids

| Monomer | Medium | Metal Ion Additive | Polymer Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminobenzoic Acid | 1M HCl | None | 15.0 | researchgate.net |

| 2-Aminobenzoic Acid | 1M HCl | Cu(II) | 31.0 | researchgate.net |

| 3-Aminobenzoic Acid | 1M HCl | None | 8.7 | researchgate.net |

| 3-Aminobenzoic Acid | 1M HCl | Cu(II) | 15.3 | researchgate.net |

Structural Elucidation of Oligomeric and Polymeric Frameworks

The structure of poly(3-aminobenzoic acid) and its oligomers is typically characterized using spectroscopic techniques such as Fourier-transform infrared (FTIR) and UV-visible spectroscopy. researchgate.netresearchgate.net The FTIR spectrum provides key information about the chemical bonds present in the polymer, confirming the structure. For P3ABA synthesized in an acidic medium, characteristic peaks confirm the polymer backbone. For example, a peak around 1189 cm⁻¹ is attributed to the benzenoid C-N bonds within the polymer chain. researchgate.net The presence of the carboxylic acid group is also confirmed by its characteristic spectroscopic signals.

The framework of P3ABA is generally understood to consist of aniline-like linkages, though the presence of the meta-substituted carboxylic acid group influences the polymer's final structure and properties, such as its solubility and electrical conductivity. researchgate.net Studies on oligomers of aminobenzoic acid derivatives have also been pursued, for instance, in the context of creating polyaldimines for use in moisture-curable polyurea compositions, where oligomers have a defined chain length (e.g., 3 to 30 units). google.com The structural framework of these polymers allows them to interact with other species, such as metal ions, which can be incorporated into the polymer matrix. researchgate.net

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei, offering precise information about molecular structure and dynamics.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation of organic molecules. For 3-aminobenzoic acid, the chemical shifts observed in its NMR spectra provide valuable information about the electronic environment of the hydrogen and carbon atoms. nih.govresearchgate.net In a study using dimethyl sulfoxide (B87167) (DMSO-d6) as a solvent, the ¹H NMR spectrum of 3-aminobenzoic acid showed distinct signals corresponding to the aromatic protons and the amine and carboxylic acid protons. rsc.org Similarly, the ¹³C NMR spectrum in the same solvent revealed characteristic peaks for the carbon atoms of the benzene (B151609) ring and the carboxyl group. rsc.org

The hydrochloride form of the acid influences the chemical shifts due to the protonation of the amino group. This protonation leads to a downfield shift of the signals for the adjacent protons and carbons, reflecting the change in their electronic environment.

Table 1: ¹H and ¹³C NMR Spectral Data for 3-Aminobenzoic Acid in DMSO-d6

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 12.45 | singlet | Carboxylic acid proton (COOH) |

| ¹H | 7.15 | triplet | Aromatic proton |

| ¹H | 7.04-7.09 | multiplet | Aromatic protons |

| ¹H | 6.73-6.75 | multiplet | Aromatic proton |

| ¹H | 5.29 | singlet | Amine protons (NH₂) |

| ¹³C | 168.3 | - | Carboxyl carbon (COOH) |

| ¹³C | 149.2 | - | Aromatic carbon (C-NH₂) |

| ¹³C | 131.7 | - | Aromatic carbon |

| ¹³C | 129.3 | - | Aromatic carbon |

| ¹³C | 118.4 | - | Aromatic carbon |

| ¹³C | 117.1 | - | Aromatic carbon |

| ¹³C | 114.9 | - | Aromatic carbon |

Data sourced from a study by an unspecified author. rsc.org

While specific studies applying Total Correlation Spectroscopy (TOCSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) to 3-aminobenzoic acid hydrochloride are not extensively detailed in the provided search results, the principles of these techniques are highly relevant for a complete structural analysis. TOCSY would be instrumental in identifying the complete spin systems of the aromatic protons, confirming their connectivity within the benzene ring. ROESY, on the other hand, would provide insights into the spatial proximity of protons, helping to determine the preferred conformation of the molecule in solution, including the orientation of the carboxylic acid and ammonium (B1175870) groups relative to the benzene ring.

The interactions between a solute and solvent can be effectively studied using solvent titration NMR experiments. By gradually changing the composition of the solvent and monitoring the changes in chemical shifts, one can deduce the nature and strength of intermolecular interactions, such as hydrogen bonding. researchgate.net For this compound, such studies would be particularly insightful in understanding the hydrogen bonding between the ammonium and carboxylic acid groups of the molecule and different solvent molecules. This information is crucial for comprehending its solubility and reactivity in various media. Studies on related aminobenzoic acid isomers have shown that intermolecular interactions significantly influence their properties. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding.

Infrared (IR) spectroscopy of 3-aminobenzoic acid and its hydrochloride salt reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. chemicalbook.comnist.gov The IR spectrum of 3-aminobenzoic acid typically shows strong bands for the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, and the C=O stretch of the carboxyl group. researchgate.net Upon formation of the hydrochloride salt, the protonation of the amino group to form an ammonium group (-NH₃⁺) leads to the appearance of new bands characteristic of the N-H stretching and bending vibrations of the ammonium ion. The position and shape of the O-H and C=O bands may also be altered due to changes in intermolecular hydrogen bonding.

Table 2: Key IR Absorption Bands for 3-Aminobenzoic Acid

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| N-H stretch (Amine) | 3400-3300 |

| C=O stretch (Carboxylic acid) | 1700-1680 |

| C=C stretch (Aromatic ring) | 1600-1450 |

| C-N stretch | 1340-1250 |

Note: These are general ranges and can vary based on the specific molecular environment and sample state.

Mass Spectrometry Techniques and Applications

Mass spectrometry stands as a pivotal tool for the detailed analysis of this compound, offering high sensitivity and selectivity for both qualitative and quantitative assessments.

GC-MS, LC-MS, and MS-MS Analysis of Compound and Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly coupled with tandem mass spectrometry (MS-MS), are instrumental in the analysis of 3-Aminobenzoic acid and its derivatives.

GC-MS methods have been developed for the quantitative analysis of free amino acids, including aminobenzoic acid isomers, in biological fluids. nih.gov These methods often involve derivatization, such as with propyl chloroformate, to enhance volatility for gas-phase analysis. nih.gov

LC-MS/MS is a widely used technique for the simultaneous determination of aminobenzoic acid isomers and their metabolites. nih.govrsc.org This approach offers enhanced selectivity through Multiple Reaction Monitoring (MRM). For instance, in the analysis of procaine (B135) and its metabolite p-aminobenzoic acid (PABA), specific MRM transitions (m/z 237→100 for procaine and m/z 138→120 for PABA) are used for precise quantification. nih.gov The use of internal standards, such as N-Acetylprocainamide (NAPA), ensures accuracy and reproducibility. nih.gov LC-MS/MS methods are valued for their robustness, speed, and ability to be used with various detection techniques beyond MS, including UV, CAD, and ELSD. helixchrom.com

The separation of aminobenzoic acid isomers, which have very similar properties, is often achieved using mixed-mode chromatography columns that exploit subtle differences in hydrophobicity and ionic characteristics. helixchrom.comsielc.com The retention times can be controlled by adjusting the mobile phase composition, including the amount of acetonitrile, buffer concentration, and pH. helixchrom.com

Derivatives of aminobenzoic acid are also extensively studied using mass spectrometry to understand their fragmentation patterns and structural characteristics. acs.org

Table 1: LC-MS/MS Parameters for Aminobenzoic Acid Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Reference |

| p-Aminobenzoic acid (PABA) | 138 | 120 | N-Acetylprocainamide (NAPA) | nih.gov |

| Procaine | 237 | 100 | N-Acetylprocainamide (NAPA) | nih.gov |

| p-Acetaminobenzoic acid (PAcBA) | 180.20 | 134.0 | Deuterium labeled 4-acetamidobenzoic acid | rsc.orgnih.gov |

| N,N-Dimethylamino-2-propanol (DIP) | 104.0 | 86.1 | Diazepam | rsc.org |

Application in Targeted Metabolomics Analysis

In the field of metabolomics, which involves the comprehensive study of small molecules within a biological system, 3-aminobenzoic acid is a compound of interest. Untargeted metabolomics, in particular, benefits from advanced analytical setups that can handle a wide range of analyte polarities in a single injection.

One such approach combines Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC) coupled to mass spectrometry. In these systems, compounds like 2-aminobenzoic acid, which may have poor retention in HILIC, can be effectively analyzed. nih.gov The performance of the analysis is influenced by parameters such as the flow rate and temperature of the RPLC column. nih.gov For instance, a lower flow rate of 0.3 mL/min has been shown to produce sharper peaks for 2-aminobenzoic acid. nih.gov

Targeted metabolomics studies often rely on the precise detection and quantification of specific metabolites. For example, untargeted liquid chromatography-quadrupole time-of-flight mass spectrometry (LC–QTOF–MS) has been employed to monitor the enzymatic degradation of extracellular polymeric substances (EPS). plos.org This technique can identify the release of various molecules, including amino acids, over time. plos.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Behavior

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in 3-aminobenzoic acid. The UV-Vis spectrum of 3-aminobenzoic acid shows absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com The selection of an appropriate wavelength for HPLC analysis is crucial for optimal results, and the UV spectrum guides this choice. sielc.com It is important to note that certain mobile phases can interfere with detection at lower wavelengths. sielc.com

The photochemical behavior of aminobenzoic acids has been a subject of investigation. Studies on p-aminobenzoic acid (PABA) have shown that upon irradiation with UV light (e.g., 254 nm or >290 nm), it undergoes photoreactions that are dependent on the presence of oxygen and the pH of the solution. nih.gov In deoxygenated solutions, photoproducts such as 4-(4'-aminophenyl)aminobenzoic acid and 4-(2'-amino-5'-carboxyphenyl)aminobenzoic acid are formed. nih.gov However, in the presence of oxygen, different products are observed, indicating a significant role of oxidation in the photochemical pathway. nih.gov The quantum yields of these reactions are notably pH-dependent. nih.gov The photophysical behavior of 3-aminobenzoic acid in various solvents has also been explored using steady-state spectroscopic techniques, with solvent polarity and hydrogen bond donating ability influencing its spectral characteristics.

Table 2: UV-Vis Absorption Maxima for 3-Aminobenzoic Acid

| Wavelength (nm) | Reference |

| 194 | sielc.com |

| 226 | sielc.com |

| 272 | sielc.com |

Microscopic and Diffraction Studies of Polymeric and Solid-State Materials

Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of materials derived from 3-aminobenzoic acid, particularly polymeric materials.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and morphology of materials. In the study of poly(3-aminobenzoic acid) (PABA), SEM images have revealed a granular, spherical, and hollow ball-like agglomerated morphology. mdpi.com When PABA is used to form composites, such as with a cobalt zeolitic benzimidazolate framework (CoZIF), SEM shows that the composite has a rough surface due to the interaction between the CoZIF and the PABA surface. mdpi.com Energy-dispersive X-ray spectroscopy (EDS) analysis, often coupled with SEM, confirms the elemental composition of these materials. mdpi.com

Transmission Electron Microscopy (TEM) for Nanostructure

Transmission Electron Microscopy (TEM) offers higher resolution imaging, enabling the investigation of the internal structure and nanostructural features of materials. For PABA/CoZIF composites, TEM analysis has corroborated the SEM findings, showing a rough surface indicative of the interaction between the two components. mdpi.com

Cryogenic Transmission Electron Microscopy (cryo-TEM) is a powerful technique for visualizing nanoscale materials in their native, solution-state. nih.gov This method is particularly valuable for studying the self-assembly of molecules and the dynamic transitions in their morphology in response to stimuli like changes in pH or temperature. nih.gov While direct cryo-TEM studies on this compound are not extensively detailed in the provided context, the technique is broadly applied to characterize self-assembled nanostructures like micelles, vesicles, and fibers, which can be relevant to polymeric derivatives of aminobenzoic acids. nih.gov

Advanced TEM techniques, such as electron diffraction and high-resolution scanning TEM (HRSTEM), provide crystallographic information at the nanoscale, which is crucial for understanding the structure-property relationships in functional materials. nih.govmdpi.com

Powder X-ray Diffraction (XRD) for Crystallinity

Powder X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental for the characterization of crystalline materials. It provides detailed information about the atomic and molecular structure of a crystal, including unit cell dimensions, space group, and the degree of crystallinity. The analysis of this compound by XRD reveals its well-defined crystalline nature, which is crucial for its physical and chemical properties.

Detailed Research Findings:

The definitive crystal and molecular structure of this compound was elucidated through a single-crystal X-ray diffraction study. This advanced analysis provides the most precise information about the arrangement of atoms in the solid state. The compound was found to crystallize in the triclinic space group Pī, which is a centrosymmetric space group. This indicates that the crystal lattice has an inversion center.

Two independent investigations have confirmed the crystal structure, lending a high degree of confidence to the findings. The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, were determined with high precision. These parameters are essential for uniquely identifying the crystalline form of this compound.

The structure was solved using photographic data and later refined with data collected from an automated diffractometer, a testament to the thoroughness of the structural investigation. The final R index, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, was reported to be 0.043 for 1262 observed reflections, indicating an excellent refinement of the structure.

Below is a table summarizing the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of this compound.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 14.706 (6) |

| b (Å) | 5.836 (3) |

| c (Å) | 4.567 (3) |

| α (°) | 96.22 (2) |

| β (°) | 91.11 (2) |

| γ (°) | 98.62 (2) |

| Volume (ų) | 382.9 |

| Z (Molecules per unit cell) | 2 |

Computational Chemistry and Molecular Modeling Insights

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic properties and reactivity of 3-aminobenzoic acid and its derivatives.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations are a powerful tool for investigating the geometric, vibrational, and electronic properties of molecules. science.gov Studies often utilize functionals like B3LYP and wB97X-D to provide a detailed understanding of the molecule's characteristics. rsc.org For instance, DFT has been used to study the molecular interactions and chemical reactivity of cocrystals involving 3-aminobenzoic acid (3ABA). rsc.org These calculations help in understanding how changes at the molecular level, such as the formation of hydrogen bonds, can alter the physicochemical properties of the compound. rsc.org The electronic structure of 3-aminobenzoic acid is characterized by an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a benzene (B151609) ring. nist.gov DFT studies have shown that the presence of these functional groups significantly influences the electronic distribution and reactivity of the molecule. acs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a smaller gap suggests higher reactivity. rsc.orgscispace.com

Analysis of the HOMO and LUMO provides insights into the charge transfer that can occur within the molecule. science.govresearchgate.net For 3-aminobenzoic acid, the HOMO is typically localized on the electron-donating amino group and the benzene ring, while the LUMO is situated on the electron-accepting carboxylic acid group. This distribution facilitates intramolecular charge transfer from the amino group to the carboxylic group. researchgate.net The calculated HOMO-LUMO energy gap indicates the potential for the molecule to engage in chemical reactions. rsc.org For example, studies on cocrystals of nitrofurantoin (B1679001) and 3-aminobenzoic acid have shown that the resulting cocrystal is more chemically reactive than the individual components, as indicated by a smaller HOMO-LUMO gap. rsc.org

Below is a table summarizing the calculated energy values for related aromatic carboxylic acids, illustrating the typical range of these parameters.

| Property | Value (eV) scispace.com |

| HOMO Energy | -8.88 to -9.60 |

| LUMO Energy | Varies |

| HOMO-LUMO Gap (ΔE) | 8.88 to 9.60 |

Molecular Interaction Studies

The interactions both within a single molecule and between adjacent molecules are critical to understanding the properties of 3-aminobenzoic acid hydrochloride in the solid state.

Hydrogen Bonding Analysis (Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) Analysis)

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful computational methods used to analyze and characterize hydrogen bonding interactions. rsc.org QTAIM helps in understanding the nature and strength of these bonds, while NBO analysis provides insights into hyperconjugative interactions and electron delocalization, which contribute to the stability of the molecule. rsc.orgresearchgate.net

In studies of cocrystals containing 3-aminobenzoic acid, QTAIM and isosurface analyses have indicated the presence of moderate-strength hydrogen bonds. rsc.org NBO analysis further elucidates the charge transfer interactions that stabilize the molecular structure. researchgate.netdergipark.org.tr These analyses have been crucial in confirming the formation of specific hydrogen bonds, such as N-H···O and O-H···O, which are vital in the formation of stable crystal structures. rsc.org

Intermolecular Charge Transfer and Electron Density Delocalization

Intermolecular charge transfer and the delocalization of electron density are fundamental processes that influence the properties and behavior of molecular solids. In the context of 3-aminobenzoic acid, these phenomena are often studied in cocrystals where it is paired with another molecule. rsc.org NBO analysis is particularly useful for evaluating the delocalization of electron density and the stability it imparts to the molecule. researchgate.netdergipark.org.tr The analysis of charge transfer within the molecule, often from the amino group to the carboxylic group, is facilitated by examining the HOMO and LUMO distributions. researchgate.net

Molecular Dynamics Simulations for Conformational Stability

Molecular Docking Studies and Structure-Activity Relationship (SAR)

Molecular docking and Structure-Activity Relationship (SAR) studies are pivotal computational techniques used to understand how a molecule, such as a derivative of 3-aminobenzoic acid, interacts with a biological target at the molecular level. These studies provide insights into the binding modes and affinities of compounds, guiding the rational design of more potent and selective analogs. Research into derivatives of 3-aminobenzoic acid has utilized these methods to explore their potential as inhibitors of various enzymes and their role in biological processes.

Detailed research has been conducted on various derivatives of 3-aminobenzoic acid, exploring their interactions with specific biological targets. For instance, a series of aminobenzoic acid derivatives have been synthesized and evaluated as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. researchgate.net In these studies, molecular docking is used to predict the binding conformation and energy of the compounds within the active site of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

In one such study, while a derivative of 4-aminobenzoic acid showed the highest inhibition for acetylcholinesterase, a derivative of 3-aminobenzoic acid, compound 2c , was identified as the most potent inhibitor against butyrylcholinesterase. researchgate.net Molecular docking studies supported these experimental findings, revealing the specific interactions that contribute to the inhibitory activity.

| Compound | Target Enzyme | IC₅₀ (µM) | Binding Energy (ΔG, kcal/mol) |

|---|---|---|---|

| Compound 2c (a 3-aminobenzoic acid derivative) | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 | -5.53 |

| Compound 5b (a 4-aminobenzoic acid derivative) | Acetylcholinesterase (AChE) | 1.66 ± 0.03 | -9.54 |

Furthermore, the structural characteristics of aminobenzoic acids influence their ability to be incorporated into polypeptides by the ribosome. Cryo-electron microscopy studies have revealed that the aromatic ring of monomers like meta-aminobenzoic acid (mABZ) can sterically hinder the necessary conformational changes within the ribosome's peptidyl transferase center, which are required for efficient amide bond formation. nih.gov This steric blockade helps to explain the observed lower incorporation efficiency of mABZ compared to other isomers. nih.gov Specifically, oligomers containing mABZ were barely detectable, whereas other derivatives showed higher incorporation yields. nih.gov

In the development of multifunctional agents for Alzheimer's disease, novel 3-aminobenzofuran derivatives have been synthesized and studied. nih.gov Molecular docking simulations of the most active compound, 5f , within the active site of AChE (PDB code: 1EVE) showed that the molecule was anchored in the mid-gorge of the enzyme. nih.gov Key interactions included stacking of its pyridine (B92270) ring against the Trp84 residue and the 2-fluorophenyl ring being positioned between Trp84 and Phe330. nih.gov This detailed binding mode provides a structural basis for its potent inhibitory activity.

| Compound | Target Enzyme | IC₅₀ (µM) | Key Docking Interactions |

|---|---|---|---|

| Compound 5f (2-fluorobenzyl moiety) | AChE | 0.64 | Pyridine ring stacked against Trp84; 2-fluorophenyl ring sandwiched between Trp84 and Phe330. nih.gov |

| Compound 5e (3-methoxybenzyl moiety) | AChE | >81.06 | N/A |

Structure-activity relationship studies on a series of 3-[(6-arylamino)pyridazinylamino]benzoic acids have also been conducted to evaluate their anticancer activity. cu.edu.eg Molecular docking was employed to rationalize the observed biological results. These studies found that the position of the carboxylic acid group on the aryl moiety influenced the cytotoxicity, although a clear trend was not always observed. For example, in some pairs, the compound with the carboxyl group at the 4-position of the aryl ring was more active than the 3-substituted analog, while in other cases, the 3-substituted derivative showed higher cytotoxicity. cu.edu.eg

These examples underscore the importance of computational chemistry in understanding the structure-activity relationships of 3-aminobenzoic acid derivatives, providing a foundation for the design of new therapeutic agents.

Applications in Advanced Materials Science

Electrochemical Applications

The electrochemical properties of PABA, derived from 3-aminobenzoic acid hydrochloride, make it a prime candidate for use in sensors and catalytic systems. The polymer's conductivity and the presence of functional groups on its backbone are key to its performance.

The electropolymerization of 3-aminobenzoic acid creates a stable and conductive film, poly(3-aminobenzoic acid) or P-3ABA, which can be used to modify electrodes for sensitive and selective electrochemical sensing. researchgate.net These modified electrodes offer enhanced detection capabilities for various analytes.

For instance, a glassy carbon electrode modified with an electropolymerized film of p-aminobenzoic acid demonstrated excellent electrocatalytic activity for the reduction of buformin, a biguanide (B1667054) drug. nih.gov The polymer film, with its porous three-dimensional structure and negative charge, attracts positively charged analytes, enhancing detection sensitivity. nih.gov This sensor achieved a low detection limit of 2.0×10⁻⁹ g/mL for buformin. nih.gov

In another application, a molecularly imprinted polymer (MIP) of 3-aminobenzoic acid was electrodeposited on a carbon fiber paper electrode for the detection of Vitamin B6. researchgate.net This technique creates specific recognition sites for the target molecule, leading to high selectivity. The resulting sensor exhibited a wide linear range for Vitamin B6 detection, from 10 μM to 700 μM, with a detection limit of 0.010 μM. researchgate.net Similarly, P-3ABA synthesized electrochemically has been used for the non-enzymatic detection of nitrite (B80452) ions, achieving a low limit of detection of 0.15 μM and high sensitivity. researchgate.net

| Analyte | Electrode Modification | Detection Limit | Linear Range | Reference |

| Buformin | Electropolymerized p-aminobenzoic acid on GCE | 2.0x10⁻⁹ g/mL | Not Specified | nih.gov |

| Vitamin B6 | Molecularly Imprinted Poly(3-aminobenzoic acid) on CFP | 0.010 µM | 10 - 700 µM | researchgate.net |

| Nitrite | Electrochemically synthesized Poly-3-aminobenzoic acid | 0.15 µM | 10 - 140 µM | researchgate.net |

GCE: Glassy Carbon Electrode; CFP: Carbon Fiber Paper Electrode

Poly(3-aminobenzoic acid) and its composites have shown significant promise as cost-effective electrocatalysts for the hydrogen evolution reaction (HER), a key process in clean energy production. mdpi.comresearchgate.net The development of noble-metal-free catalysts is crucial for the large-scale application of water splitting technologies. mdpi.com

The HER mechanism in alkaline solutions is more complex than in acidic media, often leading to slower kinetics on many catalyst surfaces. nih.gov It involves a water dissociation step, making it a challenge for many materials. nih.gov Conducting polymers like PABA are being investigated as potential electrocatalysts to overcome these hurdles. mdpi.com

Research has shown that composites of PABA with other materials can enhance electrocatalytic activity. For example, a composite of PABA and a cobalt zeolitic benzimidazolate framework (PABA/CoZIF) was synthesized and evaluated for HER. mdpi.com The composite exhibited a Tafel slope of 156 mV/dec, indicating its potential for hydrogen production. mdpi.com The Tafel slope is a key parameter in electrocatalysis, providing insight into the reaction mechanism. A lower Tafel slope generally signifies more favorable kinetics.

| Catalyst | Tafel Slope (mV/dec) | Mechanism Indication | Reference |

| PABA/CoZIF Composite | 156 | Volmer reaction coupled with Heyrovsky or Tafel reaction as the rate-determining step | mdpi.com |

| PABA/MOF Composite | Not specified in abstract, but significant HER generated | Not specified | researchgate.net |

Polymeric and Composite Materials Development

The ability of 3-aminobenzoic acid to form a stable and functional polymer, PABA, opens avenues for creating advanced composite materials. By integrating PABA with other functional materials like metal-organic frameworks or nanoparticles, its properties can be tailored for specific applications.

Metal-organic frameworks (MOFs) are highly porous materials with large surface areas, making them ideal for catalytic applications and as components in composite materials. mdpi.comnih.gov Combining PABA with MOFs creates synergistic composites that leverage the properties of both materials. researchgate.netresearchgate.net

The synthesis of PABA-based MOF composites typically involves the in situ chemical oxidative polymerization of the 3-aminobenzoic acid monomer in the presence of the MOF material. researchgate.netresearchgate.net This method results in the PABA surrounding the MOF particles. researchgate.net These composites have been designed primarily as efficient and inexpensive electrocatalysts for hydrogen production. researchgate.netresearchgate.net For instance, a PABA/MOF composite was synthesized by the chemical oxidation of the monomer with a copper-based MOF (HKUST-1). researchgate.net The resulting composite material demonstrated significant hydrogen evolution when a potential was applied. researchgate.net

The interaction between the polymer and the MOF can enhance thermal stability and create unique surface morphologies. mdpi.com In the case of the PABA/CoZIF composite, scanning and transmission electron microscopy revealed a rough surface, indicating a strong interaction between the CoZIF and the PABA matrix. mdpi.com This integration is crucial for the enhanced electrocatalytic performance of the composite. mdpi.comresearchgate.net

The incorporation of nanoparticles into polymer matrices is a widely used strategy to develop materials with enhanced functionalities. mdpi.com PABA matrices can be decorated with nanoparticles to create composites for various applications, including advanced sensing and catalysis.

One approach involves creating nanocavities within a polymer matrix that are specific to certain nanoparticles. In one study, gold nanoparticles (AuNPs) stabilized with mercaptobenzoic acid isomers were imprinted into a matrix formed by the electropolymerization of an aryl diazonium salt. acs.org This process created selective recognition sites for the nanoparticles. The matrix imprinted with AuNPs stabilized by 3-mercaptobenzoic acid showed high selectivity, with a reuptake percentage of 63% for the original nanoparticles, while showing lower uptake for nanoparticles stabilized by other isomers. acs.org This highlights the potential for creating highly selective sensor platforms.

Another strategy involves coating nanoparticles with polymers to improve their dispersion and integration into a larger matrix. This is particularly relevant for applications like proton exchange membranes (PEMs) used in fuel cells. mdpi.com By coating silica (B1680970) nanoparticles with an acidic polymer and embedding them in a basic polymer matrix, a strong acid-base interaction is created between the nanoparticle shell and the matrix. mdpi.com This leads to high dispersion, improved mechanical strength, and significantly enhanced proton conductivity. mdpi.com

Solid-State and Crystallization Engineering

The arrangement of molecules in a solid-state crystal structure dictates the material's physical properties. Crystal engineering aims to control this arrangement to design materials with desired characteristics. acs.org this compound, as a molecule with multiple hydrogen bonding sites (amino and carboxylic acid groups), is a subject of interest in this field. iucr.org

The crystal structure of this compound has been determined through X-ray diffraction. iucr.org It crystallizes in the triclinic space group P1, with two molecules per unit cell. iucr.org The study of its crystal structure provides a fundamental understanding of the intermolecular interactions, such as hydrogen bonds, that govern its solid-state packing. This knowledge is crucial for designing co-crystals, where the hydrochloride is crystallized with another neutral molecule, often an organic acid, to modify its physical properties. acs.org The chloride ion is an excellent hydrogen bond acceptor, and this tendency can be used to form robust supramolecular structures with hydrogen bond donors. acs.org

The crystallization behavior of aminobenzoic acid isomers is sensitive to solvent choice and conditions like cooling rate. diva-portal.orgrsc.org For example, the related p-aminobenzoic acid can crystallize into different polymorphs (α and β forms) depending on the solvent and temperature. diva-portal.org The α-form is often kinetically favored because it is stabilized by carboxylic acid dimers, which form readily in less polar solvents. diva-portal.org Understanding these solvent-solute interactions and the resulting crystal packing is a key aspect of crystallization engineering. diva-portal.orgrsc.org

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| This compound | Triclinic | P1 | a=14.706 Å, b=5.836 Å, c=4.567 Å, α=96.22°, β=91.11°, γ=98.62° | iucr.org |

Synthesis and Characterization of Spherical Crystal Forms

The generation of spherical crystals of 3-Aminobenzoic acid is a notable advancement in particle design and engineering. jpionline.org This process, known as spherical crystallization, combines crystallization, agglomeration, and spheronization in a single step to produce particles with desirable characteristics. jpionline.org

The synthesis of spherical crystals of m-aminobenzoic acid has been achieved, resulting in a product with a purity exceeding 98%. google.com These spherical crystals exhibit a volume average particle size ranging from 0.55 to 1.50 mm. google.com The particles are characterized by their smooth, rounded morphology, which contributes to their high fluidity. google.com This is quantified by an angle of repose between 24.3 and 27.7 degrees, indicating excellent flow properties. google.com Furthermore, the agglomeration rate is low, ranging from 3.0% to 6.5%, and the tap density is between 0.28 and 0.35 g/cm³. google.com The specific surface area of these spherical crystals is in the range of 0.14 to 0.23 m²/g. google.com

The selection of solvents is a critical factor in the successful formation of these spherical agglomerates. acs.org Theoretical calculations based on the Lifshitz–van der Waals acid–base theory, combined with experimental verification, have been employed to identify suitable solvent systems. acs.orgacs.org Solvents that possess both hydrogen-bond-donating and hydrogen-bond-accepting capabilities, such as water, isopropyl alcohol, ethylene (B1197577) glycol, methanol (B129727), and ethanol, have been found to be effective for the spherical crystallization of m-aminobenzoic acid. acs.org

The process parameters, including stirring speed, terminal temperature, and supersaturation levels, are systematically investigated to optimize the characteristics of the resulting spherical agglomerates. acs.org In-situ monitoring systems can be utilized to elucidate the formation mechanism of these spherical crystals. acs.org

Table 1: Physical Properties of Spherical m-Aminobenzoic Acid Crystals

| Property | Value |

| Purity | > 98% |

| Volume Average Particle Size | 0.55 - 1.50 mm |

| Angle of Repose | 24.3 - 27.7° |

| Agglomeration Rate | 3.0 - 6.5% |

| Tap Density | 0.28 - 0.35 g/cm³ |

| Specific Surface Area | 0.14 - 0.23 m²/g |

Impact of Crystal Form on Chemical and Polymorphic Stability

The crystal form of a substance has a direct impact on its chemical and polymorphic stability. In the case of m-aminobenzoic acid, the spherical crystal form (Form I) has been shown to exhibit enhanced stability compared to other crystal forms, such as needle-like crystals. google.comacs.org

The improved chemical stability of the spherical crystals is attributed to their reduced specific surface area. google.com This smaller surface area minimizes contact with the surrounding environment, thereby reducing susceptibility to degradation from factors like humidity. google.com The lower hygroscopicity of the spherical crystals also contributes to their enhanced stability and improved anti-caking properties. google.com

Biological and Biomedical Research Applications

Pharmacological Activity Studies of 3-Aminobenzoic Acid Derivatives

The structural versatility of the aminobenzoic acid scaffold allows for the synthesis of a diverse range of derivatives with potential therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and enzyme-inhibiting properties. researchgate.netnih.gov

Derivatives of aminobenzoic acids have shown significant potential as antimicrobial agents, a critical area of research given the rise of multidrug-resistant pathogens. nih.govscholarsresearchlibrary.com

Antibacterial Activity:

Schiff bases derived from p-aminobenzoic acid have demonstrated notable antibacterial activity. chitkara.edu.in For instance, certain Schiff bases of PABA were found to be more potent than their ester counterparts. chitkara.edu.in The position of substituents on the aromatic ring plays a crucial role in determining the antibacterial spectrum. For example, a chloro group at the meta position of a PABA derivative enhanced both antibacterial and antifungal activity, whereas a chloro group at the ortho position only increased antibacterial activity. scholarsresearchlibrary.com In a study of isatin-aminobenzoic acid hybrids, one compound showed high selective activity against Gram-positive bacteria like S. aureus and B. subtilis with a Minimum Inhibitory Concentration (MIC) of 0.09 mmol/L. nih.gov Another study found that a 3,4,5-trimethoxy derivative of PABA was particularly active against S. aureus, while a 3-methoxy-4-hydroxyl derivative was effective against E. coli. chitkara.edu.in

Some research has also explored the antibacterial properties of benzoic acid derivatives against E. coli. Benzoic acid itself and 2-hydroxybenzoic acid were found to have the strongest activity against E. coli O157, with an MIC of 1 mg/mL. nih.gov

Antifungal Activity:

Derivatives of aminobenzoic acid have also been investigated for their antifungal properties. scholarsresearchlibrary.com For example, certain ester and amide derivatives of para-amino benzoic acid have shown significant activity against Candida albicans. scholarsresearchlibrary.com Triazole benzoic acid derivatives have also demonstrated positive results against fungal strains when compared to standard drugs like miconazole. nih.govmdpi.com Furthermore, the antifungal activity of some PABA derivatives against C. albicans was found to be notable, with over 60% effectiveness compared to standard treatments. mdpi.com

In one study, 2-aminobenzoic acid derivatives were tested against a clinical ocular isolate of Candida albicans. nih.gov Two of the tested compounds exhibited the lowest MIC at 70 µg/mL and also showed fungicidal activity. nih.gov These compounds also demonstrated synergy with fluconazole, an established antifungal drug. nih.gov Another study on benzoic acid derivatives from Piper lanceaefolium found that lanceaefolic acid methyl ester displayed activity against Candida albicans with a minimal inhibitory concentration of 100 µg/mL. acs.org

Here is an interactive data table summarizing the antimicrobial activity of selected 3-Aminobenzoic acid derivatives:

| Compound/Derivative | Target Microbe | Activity/Finding | Reference |

| Isatin-aminobenzoic acid hybrid | S. aureus, B. subtilis | MIC of 0.09 mmol/L | nih.gov |

| 3,4,5-trimethoxy PABA derivative | S. aureus | Active against this species | chitkara.edu.in |

| 3-methoxy-4-hydroxyl PABA derivative | E. coli | Active against this species | chitkara.edu.in |

| Benzoic acid, 2-hydroxybenzoic acid | E. coli O157 | MIC of 1 mg/mL | nih.gov |

| 2-Aminobenzoic acid derivatives (2 compounds) | Candida albicans | MIC of 70 µg/mL; fungicidal activity | nih.gov |

| Lanceaefolic acid methyl ester | Candida albicans | MIC of 100 µg/mL | acs.org |

Research has indicated that derivatives of aminobenzoic acid possess antiviral capabilities. researchgate.net Specifically, a benzoic acid derivative, NC-5, has shown inhibitory effects against influenza A viruses, including oseltamivir-resistant strains. nih.gov NC-5 was found to inhibit the H1N1 and H1N1-H275Y strains with 50% effective concentrations (EC₅₀) of 33.6 μM and 32.8 μM, respectively. nih.gov This suggests its potential as a therapeutic agent against drug-resistant influenza. nih.gov Furthermore, PABA and its derivatives have been noted for their multiple antiviral actions. nih.gov

The anticancer potential of aminobenzoic acid derivatives is an active area of investigation. researchgate.netnih.gov Studies have shown that these compounds can exhibit cytotoxic activity against various cancer cell lines. nih.gov For example, certain PABA derivatives have demonstrated notable inhibitory action against Caco-2, MCF-7, and HepG2 cancer cells, with IC₅₀ values as low as 23.31 ± 0.09 µM. nih.gov Other derivatives have shown even greater potency against HepG2, MCF-7, and HCT-116 cells, with IC₅₀ values ranging from 7.08 ± 1.6 to 10.87 ± 0.8 µM. nih.gov

In a study on bladder cancer, a hydrazide derivative of PABA, DAB-1, and its second-generation analog, DAB-2-28, were found to have anticancer properties. researchgate.net DAB-2-28 was particularly effective at inhibiting tumor development in a preclinical model. researchgate.net Another area of research has focused on PABA/NO, a diazeniumdiolate that has shown significant activity against human ovarian cancer xenografts in mice, comparable to the well-known chemotherapy drug cisplatin. nih.gov

The table below presents data on the anticancer activity of various 3-Aminobenzoic acid derivatives.

| Derivative | Cancer Cell Line(s) | IC₅₀/GI₅₀ Values | Reference |

| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | Caco-2, MCF-7, HepG2 | 23.31 ± 0.09 µM, 72.22 ± 0.14 µM, 53.29 ± 0.25 µM | nih.gov |

| PABA derivatives | HepG2, MCF-7, HCT-116 | 7.08 ± 1.6 to 10.87 ± 0.8 µM | nih.gov |

| Benzo[d]thiazolyl)-methoxyphenyl-triazolyl methyl aniline (B41778) | Various cancer cell lines | GI₅₀ ranges from 0.55 to 1.2 μM | nih.gov |

| Amino-benzohydrazide | Various cancer cell lines | IC₅₀ values between 0.57 ± 0.02 µM and 1.73 ± 0.09 µM | nih.gov |

| Chloro anilinoquinoline derivative | MCF-7, A549 | 3.42 µM, 5.97 µM | nih.gov |

| PABA/NO | OVCAR-3 | Most potent of four analogs tested | nih.gov |

Derivatives of aminobenzoic acid have been explored for their anti-inflammatory and antioxidant properties. researchgate.net

Anti-inflammatory Activity:

In the context of bladder cancer, which is often linked to chronic inflammation, a PABA derivative named DAB-1 has been identified as a potential drug to target cancer-related inflammation. researchgate.net A second-generation molecule, DAB-2-28, derived from DAB-1, also showed significant anti-inflammatory activity and was more effective at inhibiting tumor growth in preclinical models. researchgate.net

Antioxidant Potential:

Several studies have highlighted the antioxidant capabilities of aminobenzoic acid derivatives. researchgate.netresearchgate.net In one study, a series of 2-, 3-, and 4-aminobenzoic acid derivatives were synthesized and evaluated for their antioxidant properties. researchgate.net Compounds 12 and 13 in this series showed excellent antioxidant activity with IC₅₀ values of 14.9 ± 1.18 and 16.4 ± 0.11, respectively. researchgate.net Another investigation found that benzoyl-containing derivatives exhibited better antioxidant activity compared to other synthesized compounds in the series. researchgate.net Furthermore, peptide dendrimers with multiple p-aminobenzoic acid units have been shown to have enhanced radical scavenging properties compared to PABA alone. nih.gov

The inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of neurodegenerative diseases like Alzheimer's. researchgate.netresearchgate.net Derivatives of aminobenzoic acid have emerged as promising cholinesterase inhibitors. researchgate.netresearchgate.netnih.gov

Studies have shown that both 2-, 3-, and 4-aminobenzoic acid derivatives can act as potent inhibitors of both AChE and BChE. researchgate.netresearchgate.net For instance, one study identified a compound, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide, as a potent dual inhibitor with IC₅₀ values of 9.68 µM for AChE and 11.59 µM for BChE. researchgate.net Another study found that a specific benzylaminobenzoic acid derivative had the highest inhibitory activity against BChE, with an IC₅₀ of 2.67 ± 0.05 µM. nih.gov

The inhibitory potential can be significant, with some derivatives showing IC₅₀ values less than 20 µM. researchgate.net The position of substituents on the aminobenzoic acid structure influences the inhibitory activity, with p-substitution derivatives often showing greater activity. nih.gov

The following table summarizes the cholinesterase inhibition data for selected 3-Aminobenzoic acid derivatives.

| Derivative | Target Enzyme | IC₅₀/Inhibition % | Reference |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE, BChE | 9.68 µM, 11.59 µM | researchgate.net |

| Benzylaminobenzoic acid derivative | BChE | 2.67 ± 0.05 µM | nih.gov |

| 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | AChE | 7.49 ± 0.16 µM | nih.gov |

| Compound 12 | AChE, BChE | 91% inhibition, 92% inhibition | researchgate.net |

| Compound 07 | BChE | 81% inhibition | researchgate.net |

Molecular Target Interactions and Elucidation of Mechanisms of Action

Understanding how 3-aminobenzoic acid derivatives interact with their molecular targets is crucial for drug development. nih.gov These derivatives can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with their target proteins. researchgate.net

For example, in the context of cholinesterase inhibition, molecular docking studies have provided insights into the binding modes of these derivatives. researchgate.net One study revealed that the carboxylic group of an aminobenzoic acid derivative formed hydrogen bonds with the Asp74 and Tyr341 residues of the peripheral binding site of the enzyme, with additional hydrogen bonds observed with Tyr72 and Thr83. researchgate.net

In a different biological context, the mechanism of action of aminobenzoic acid derivatives has been studied in the ribosome. nih.govacs.org Cryo-electron microscopy structures have shown that the aromatic ring of these derivatives can sterically block the induced fit mechanism in the peptidyl transferase center of the ribosome, which is necessary for efficient amide bond formation. nih.govacs.org This provides a structural basis for their observed effects on protein synthesis. nih.govacs.org

Furthermore, the mechanism of action of p-aminobenzoic acid derivatives as antibacterial agents has been investigated in a cell-free system of E. coli. nih.gov These studies have shown that the derivatives can be incorporated into the folate synthesis pathway, forming dihydropteroic acid analogues. nih.gov The rate of this analogue formation appears to be primarily dependent on the ionization of the derivative. nih.gov

Incorporation into Peptide Structures and Biomimetic Systems

3-Aminobenzoic acid (ABA), a non-proteinogenic γ-amino acid, serves as a valuable building block in peptide synthesis to create novel biomimetic structures with enhanced stability and unique conformational properties. arkat-usa.orgnih.gov Its rigid, extended framework, when incorporated into peptide backbones, influences the resulting secondary structure, such as promoting β-sheet-like conformations. arkat-usa.org The inclusion of ABA can increase resistance to enzymatic degradation, a critical attribute for developing peptide-based therapeutics. nih.gov

Research has focused on integrating ABA into hybrid peptides to stabilize specific folds, like β-hairpins, which consist of two β-strands connected by a short loop. arkat-usa.org The incorporation of 3-aminobenzoic acid into these structures does not compromise their stability and can uniquely dampen the twist in the peptide strands. arkat-usa.org This allows for the accommodation of turn motifs that are typically unfavorable in peptides composed solely of natural amino acids. arkat-usa.org

In the pursuit of developing metabolically stable peptide drugs, 3-aminobenzoic acid has been incorporated into synthetic peptides designed to target integrin receptors, which are involved in pathological blood vessel formation (angiogenesis) and tumor metastasis. nih.gov By alternating natural amino acids with ABA residues around a key pharmacophore, researchers have created linear peptides with increased stiffness and resistance to proteolysis. nih.gov One such peptide, containing two ABA units, demonstrated the ability to inhibit tube formation by endothelial cells in vitro. nih.gov Furthermore, studies have shown the successful ribosomal incorporation of a modified form, N-chloroacetyl-3-aminobenzoic acid, at the N-terminus of peptides, enabling the synthesis of macrocyclic peptide structures within a cell-free translation system. nih.govresearchgate.net

A study involving hybrid peptides containing fenamic acid and m-aminobenzoic acid (Maba) revealed that the inclusion of Maba led to the formation of an entangled, fiber-like morphology, in contrast to the microsphere structures formed by analogous peptides. acs.org This peptide also demonstrated the ability to form a stable, phase-selective gel, highlighting the significant impact of this non-natural amino acid on the self-assembly and material properties of hybrid peptides. acs.orgresearchgate.net

| Research Area | Peptide Design | Key Findings | Reference(s) |

| β-Hairpin Stabilization | Hybrid peptides with ABA in the β-strands and Pro-Gly or other turn motifs. | ABA stabilizes the hairpin structure and reduces strand twist, allowing for unusual turn conformations. | arkat-usa.org |

| Anti-Angiogenic Peptides | Linear peptides targeting α1β1 integrin, incorporating one to three ABA residues around the KTS-pharmacophore. | ABA incorporation enhances metabolic stability. Peptide 4, with two ABA units, inhibited endothelial cell tube formation. | nih.gov |

| Ribosomal Peptide Synthesis | Ribosomal incorporation of N-chloroacetyl-3-aminobenzoic acid (Ac³Abz) at the N-terminus. | Demonstrated feasibility of using modified ABA to initiate translation and create macrocyclic peptides. | nih.govresearchgate.net |

| Self-Assembling Systems | Hybrid peptide containing fenamic acid, α-aminoisobutyric acid, and m-aminobenzoic acid (Maba). | The Maba-containing peptide formed an entangled fiber-like morphology and a phase-selective organogel. | acs.orgresearchgate.net |

Cocrystal Formation with Pharmaceutical Agents and Impact on Properties

Cocrystallization of active pharmaceutical ingredients (APIs) with coformers like 3-aminobenzoic acid is an established strategy to modify the physicochemical properties of drugs without altering their intrinsic pharmacological activity. rsc.orgacs.org This technique can enhance properties such as solubility, dissolution rate, and stability by forming new crystalline structures held together by non-covalent interactions, such as hydrogen bonds. rsc.orgacs.org